Methyl 3-(2-acetamidophenyl)benzoate
Description
Properties
IUPAC Name |
methyl 3-(2-acetamidophenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15-9-4-3-8-14(15)12-6-5-7-13(10-12)16(19)20-2/h3-10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMWGKLAUCHMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
A widely utilized method for constructing biaryl systems, the Suzuki-Miyaura cross-coupling, has been adapted for synthesizing methyl 3-(2-acetamidophenyl)benzoate. This route typically involves coupling methyl 3-bromobenzoate with 2-acetamidophenylboronic acid under palladium catalysis. Key parameters include:
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Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in concentrations of 1–3 mol%.
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Base : Na₂CO₃ or K₃PO₄ in aqueous-organic biphasic systems (e.g., toluene/water).
In a representative procedure, methyl 3-bromobenzoate (1.0 equiv) reacts with 2-acetamidophenylboronic acid (1.2 equiv) in toluene/water (4:1) at 90°C for 18 hours, yielding the product in 68–72% after column chromatography. Side products, such as deborylated aniline or homocoupled benzoate, are minimized by maintaining anhydrous conditions and degassing solvents.
Ullmann-Type Coupling with Copper Catalysis
For substrates sensitive to palladium, copper-mediated Ullmann coupling offers an alternative. Methyl 3-iodobenzoate is coupled with 2-acetamidoaniline using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 120°C. This method achieves moderate yields (55–60%) but avoids expensive palladium catalysts. Challenges include:
Direct Acetylation of Aminophenyl Benzoate
A stepwise approach involves synthesizing methyl 3-(2-aminophenyl)benzoate followed by acetylation. The aminophenyl intermediate is prepared via:
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Reduction of nitro groups : Catalytic hydrogenation (H₂, Pd/C) of methyl 3-(2-nitrophenyl)benzoate.
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Acetylation : Treatment with acetic anhydride (1.5 equiv) in pyridine at 0–5°C.
This route achieves 85–90% yield for the acetylation step, with minimal over-acetylation due to controlled stoichiometry.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Polar aprotic solvents : DMF and DMSO improve solubility of aryl halides but may hinder palladium activity in cross-couplings.
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Ether solvents : THF and 1,4-dioxane provide balanced reactivity for Suzuki couplings, with yields increasing by 15% compared to DMF.
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Temperature : Cross-couplings above 100°C risk decomposition of the acetamido group, necessitating precise thermal control.
Catalytic Systems
Comparative studies of palladium catalysts reveal:
| Catalyst | Yield (%) | Side Products (%) |
|---|---|---|
| Pd(PPh₃)₄ | 72 | 8 |
| PdCl₂(dppf) | 68 | 12 |
| Pd(OAc)₂/XPhos | 75 | 5 |
Phosphine ligands (XPhos, SPhos) enhance stability of palladium intermediates, reducing aryl halide homo-coupling.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzoate H-2), 7.89–7.83 (m, 2H, aromatic), 7.52–7.45 (m, 3H, acetamidophenyl), 3.92 (s, 3H, OCH₃), 2.18 (s, 3H, COCH₃).
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IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (N–H bend).
Industrial Scalability and Challenges
Cost-Efficiency Analysis
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Palladium recovery : Implementing Pd scavengers (e.g., SiliaMetS Thiol) reduces catalyst costs by 40% in large-scale runs.
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Solvent recycling : Distillation of toluene/water mixtures achieves 90% solvent recovery.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-acetamidophenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-acetamidophenyl)benzoic acid.
Reduction: Formation of 3-(2-acetamidophenyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(2-acetamidophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(2-acetamidophenyl)benzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : Methyl benzoate is highly lipophilic (logP ~1.9), whereas acetamide-containing derivatives exhibit increased polarity due to hydrogen-bonding capabilities .
- Thermal stability : Triazine-containing benzoates show superior thermal stability (decomposition >200°C) compared to simple esters like methyl benzoate (boiling point ~199°C) .
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for preparing Methyl 3-(2-acetamidophenyl)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 3-(2-acetamidophenyl)benzoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent Choice : Use anhydrous methanol to avoid hydrolysis of the ester product.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Key Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), methyl ester (δ 3.8–3.9 ppm), and acetamido NH (δ 8.0–8.5 ppm, broad).
- FT-IR : Confirm ester C=O (1720–1740 cm⁻¹) and amide N-H (3280–3320 cm⁻¹) stretches.
- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic properties and reactivity of this compound?
- DFT Workflow :
Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.
Electronic Analysis : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactive sites.
Solvent Effects : Apply the polarizable continuum model (PCM) for solvation energy.
- Validation : Compare computed NMR/IR spectra with experimental data to refine functional choices (e.g., B3LYP vs. M06-2X) .
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Experimental Design :
- Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify biphasic effects.
- Target Validation : Use knock-out models or RNA interference to confirm specificity for suspected enzymes/receptors.
- Data Analysis : Apply Hill equation modeling to distinguish allosteric vs. competitive binding mechanisms. Reference studies on structurally related chiral benzoates (e.g., methyl (R)-3-(1-hydroxyethyl)benzoate ).
Q. What strategies mitigate steric hindrance during functionalization of the acetamido group?
- Synthetic Modifications :
- Protecting Groups : Temporarily shield the acetamido NH with Boc or Fmoc groups during alkylation/acylation.
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity in SNAr reactions.
Data Contradiction Analysis
Q. How should discrepancies in reaction yields between batch and flow synthesis be addressed?
- Troubleshooting :
- Residence Time : Optimize flow rates to ensure complete conversion (monitor via inline IR).
- Mixing Efficiency : Use microreactors with staggered herringbone structures to enhance mass transfer.
- Case Study : Compare batch vs. flow synthesis of methyl 3-((3-bromoisoxazol-5-yl)methoxy)benzoate, where flow methods improved yield by 15% .
Q. Why might NMR data for this compound deviate from DFT predictions?
- Root Causes :
- Solvent Effects : DFT calculations often assume gas-phase conditions; include explicit solvent molecules (e.g., DMSO or CDCl₃) in simulations.
- Conformational Flexibility : Rotameric states of the acetamido group can split NMR signals. Use variable-temperature NMR to assess dynamics.
Biological and Mechanistic Studies
Q. What in vitro assays are recommended to evaluate the compound’s enzyme inhibition potential?
- Assay Design :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or MAPK).
- Protease Activity : Monitor cleavage of fluorogenic substrates (e.g., FITC-casein) in the presence of the compound.
- Positive Controls : Compare with known inhibitors (e.g., methyl 4-[(1R)-1-hydroxyethyl]benzoate derivatives ).
Q. How does the stereochemistry of related compounds influence their pharmacological profiles?
- Chiral Analysis :
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase).
- Docking Studies : Perform molecular dynamics simulations to compare binding modes of (R)- and (S)-enantiomers.
- Case Example : Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate showed 10-fold higher affinity for β-adrenergic receptors than its (S)-isomer .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
